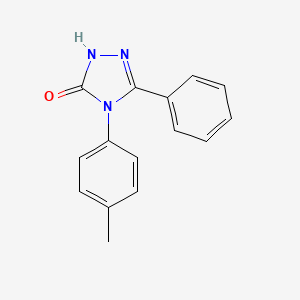
4-(4-Methylphenyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-4-(p-tolyl)-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both phenyl and p-tolyl groups in its structure enhances its potential for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-4-(p-tolyl)-1H-1,2,4-triazol-5(4H)-one typically involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives. One common method is the reaction of phenylhydrazine with p-toluic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and p-tolyl groups, leading to the formation of corresponding quinones.
Reduction: Reduction of the triazole ring can yield dihydro derivatives, which may have different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of the triazole.
Substitution: Halogenated or alkylated derivatives, depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Potential therapeutic agent for the treatment of diseases such as cancer and infections.
Industry: Used in the development of agrochemicals and as a corrosion inhibitor.
Wirkmechanismus
The biological activity of 3-Phenyl-4-(p-tolyl)-1H-1,2,4-triazol-5(4H)-one is primarily due to its ability to interact with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the desired therapeutic effects. The phenyl and p-tolyl groups enhance the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
- 3-Phenyl-4-(m-tolyl)-1H-1,2,4-triazol-5(4H)-one
- 3-Phenyl-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one
- 4-Phenyl-3-(p-tolyl)-1H-1,2,4-triazol-5(4H)-one
Comparison: While these compounds share a similar core structure, the position of the tolyl group can significantly impact their chemical and biological properties. For instance, the para-substituted derivative (3-Phenyl-4-(p-tolyl)-1H-1,2,4-triazol-5(4H)-one) may exhibit different binding affinities and selectivities compared to the meta- or ortho-substituted derivatives. This uniqueness makes it a valuable compound for targeted applications.
Eigenschaften
CAS-Nummer |
731-43-1 |
|---|---|
Molekularformel |
C15H13N3O |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
4-(4-methylphenyl)-3-phenyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C15H13N3O/c1-11-7-9-13(10-8-11)18-14(16-17-15(18)19)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,19) |
InChI-Schlüssel |
YAPBREKFVINEFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-Dimethyl-2,6-dihydroimidazo[1,2-c]pyrimidin-5(3H)-one](/img/structure/B12914619.png)

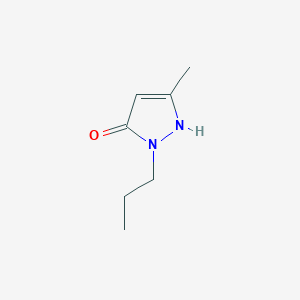
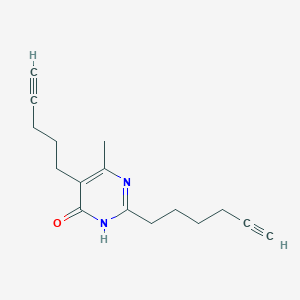


![2,8-Diazabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B12914675.png)
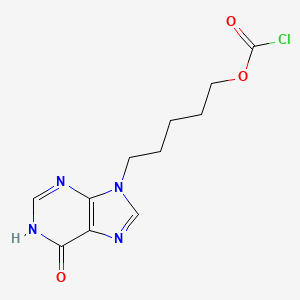
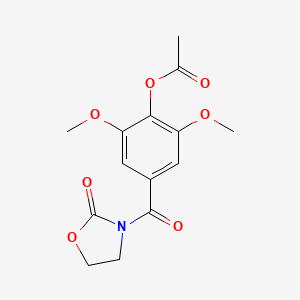

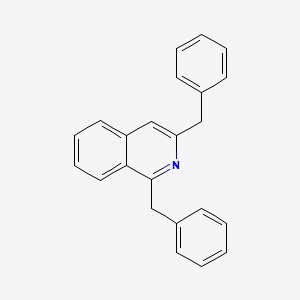
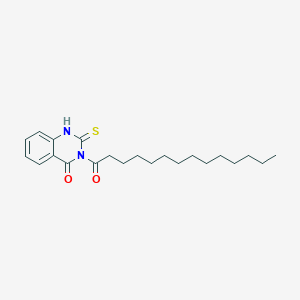
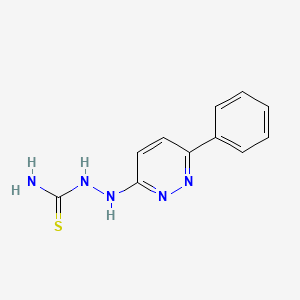
![Adenosine, 5'-O-[(4-methoxyphenyl)diphenylmethyl]-](/img/structure/B12914699.png)
